molecular formula C11H8N2O4 B3178716 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- CAS No. 72899-92-4

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-

Cat. No.: B3178716
CAS No.: 72899-92-4
M. Wt: 232.19 g/mol
InChI Key: PAUMWDAXVWCUOZ-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carboxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases . Another method involves the use of multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions to improve yield and selectivity .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring specific reactivity and selectivity .

Properties

IUPAC Name

1-(4-carboxyphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10(15)7-1-3-8(4-2-7)13-6-5-9(12-13)11(16)17/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUMWDAXVWCUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234751
Record name 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72899-92-4
Record name 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72899-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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